Dihydroergocryptine
Overview
Description
Dihydroergocryptine is a dopamine agonist belonging to the ergoline group. It is primarily used as an antiparkinsonian agent in the treatment of Parkinson’s disease. The compound is known for its ability to mimic the effects of dopamine, a neurotransmitter, thereby alleviating symptoms associated with dopamine deficiency in Parkinson’s patients .
Mechanism of Action
Target of Action
Dihydroergocryptine, also known as Dihydro-alpha-ergocryptine, is primarily a dopamine agonist . It targets dopamine receptors in the brain, aiming to mimic the endogenous neurotransmitter dopamine .
Mode of Action
As a dopamine agonist, this compound interacts with dopamine receptors, particularly D2 receptors , to exert its effects . By binding to these receptors, it stimulates them in a similar way to dopamine, which can lead to various physiological responses .
Biochemical Pathways
By acting as a dopamine agonist, this compound could potentially influence these pathways .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its long half-life of 12-16 hours . This allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa .
Result of Action
The action of this compound results in significant clinical improvement in Parkinson’s disease patients, as well as a reduction in motor complications and side effects . It has been suggested that the drug may have a potential neuroprotective effect, possibly related to the activation of NF-kB .
Action Environment
The effectiveness of this compound in Parkinson’s disease is considered to be influenced by its long half-life and lack of dietary influence, allowing for more continuous stimulation of brain dopaminergic receptors . .
Biochemical Analysis
Biochemical Properties
Dihydroergocryptine, like other dopamine agonists, aims to mimic the endogenous neurotransmitter and exert an antiparkinsonian effect . It interacts with α-adrenergic, dopamine, and serotonin (5-HT) receptors . The compound has marked pre- and postsynaptic α-adrenoceptor antagonist activity, with higher affinity for α2- than α1-receptors, and has mixed agonist/antagonist effects at dopamine D1- and D2-receptors and at serotoninergic (5-HT1 and 5-HT2) receptors .
Cellular Effects
This compound has been shown to be particularly effective as monotherapy in the early stages of Parkinson’s disease . It allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa . This continuous stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various receptors. It has a normalising effect on central monoaminergic neurotransmitter systems, compensating for under- and over-activity of the adrenergic, serotoninergic, and dopaminergic systems . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its relatively long half-life . This allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa
Dosage Effects in Animal Models
In animal models and healthy elderly volunteers, this compound improves indices of cognitive function such as memory and learning
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with α-adrenergic, dopamine, and serotonin (5-HT) receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its interactions with various receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergocryptine is synthesized through the hydrogenation of ergocryptine, a naturally occurring ergot alkaloid. The hydrogenation process involves the reduction of the double bond at the 9,10-position of ergocryptine. This reaction is typically carried out under high pressure using a palladium or platinum catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating ergocryptine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is conducted at elevated temperatures and pressures to ensure complete hydrogenation. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be further reduced to form this compound derivatives with varying degrees of saturation.
Substitution: this compound can participate in substitution reactions, where functional groups such as hydroxyl or amino groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives of this compound.
Substitution: Formation of substituted this compound derivatives with varying functional groups.
Scientific Research Applications
Dihydroergocryptine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of ergoline derivatives and their interactions with various reagents.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating Parkinson’s disease and other dopamine-related disorders.
Comparison with Similar Compounds
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.
Ropinirole: Another non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.
Uniqueness: Dihydroergocryptine is unique due to its long half-life and lack of dietary influence, which allows for more continuous stimulation of brain dopaminergic receptors compared to short-acting drugs like levodopa. This property makes it particularly effective in the early stages of Parkinson’s disease and reduces the risk of motor complications .
Properties
Key on ui mechanism of action |
Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |
---|---|
CAS No. |
25447-66-9 |
Molecular Formula |
C32H43N5O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |
InChI Key |
PBUNVLRHZGSROC-SLAIYBJISA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
boiling_point |
Decomposes |
melting_point |
117 ºC |
Key on ui other cas no. |
25447-66-9 |
Synonyms |
Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dihydroergocryptine?
A1: this compound acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.
Q2: How does this compound's interaction with dopamine receptors affect prolactin secretion?
A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.
Q3: What is the role of the hypothalamus in this compound's effects on prolactin?
A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]this compound binding and the hypoprolactinemic response to exogenous dopamine.
Q4: Does this compound interact with α-adrenergic receptors? If so, what are the implications?
A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.
Q5: Can this compound differentiate between α1- and α2-adrenergic receptor subtypes?
A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.
Q6: How does this compound affect platelet aggregation?
A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C32H41N5O5, and its molecular weight is 583.7 g/mol.
Q8: How is this compound absorbed and distributed in the body?
A8: this compound is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.
Q9: What is the elimination half-life of this compound?
A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []
Q10: Are there any known drug-metabolizing enzyme interactions with this compound?
A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.
Q12: Has this compound shown efficacy in treating Parkinson's disease in clinical trials?
A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.
Q13: What are the clinical benefits of this compound in migraine prophylaxis?
A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.
Q14: What are the potential side effects associated with this compound treatment?
A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.
Q15: Are there any specific concerns regarding the long-term use of this compound?
A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.